molecular formula C16H23NO3 B6227335 TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+ CAS No. 1008517-85-8

TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+

Cat. No. B6227335
CAS RN: 1008517-85-8
M. Wt: 277.4
InChI Key:
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Description

TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE (TBE-HETIQC) is a novel compound synthesized from the combination of tert-butyl alcohol and 6-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid (HETIQC). This compound has been found to have a wide range of applications in scientific research, including its use as a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). The structure of TBE-HETIQC is shown in Figure 1.

Scientific Research Applications

TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+ has been found to be a potent inhibitor of the enzyme DHODH. DHODH is an enzyme involved in the biosynthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA. The inhibition of DHODH by TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+ has been shown to be a useful tool in the study of the biosynthesis of pyrimidine nucleotides. In addition, TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+ has been found to be a useful inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPDH), which is involved in the breakdown of pyrimidine nucleotides.

Mechanism of Action

TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+ acts as an inhibitor of DHODH and DPDH by binding to the active sites of both enzymes. This binding prevents the enzymes from being able to catalyze their respective reactions, thus inhibiting their activity.
Biochemical and Physiological Effects
TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+ has been found to inhibit the activity of both DHODH and DPDH. This inhibition of the enzymes has been shown to lead to an increase in the concentration of pyrimidine nucleotides in the cell, which can lead to an increase in DNA and RNA synthesis. In addition, the inhibition of DPDH can lead to an increase in the concentration of pyrimidine nucleotides, which can lead to an increase in the activity of enzymes involved in DNA and RNA repair.

Advantages and Limitations for Lab Experiments

The use of TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+ as an inhibitor of DHODH and DPDH has several advantages. First, the compound is relatively easy to synthesize and is readily available. Second, the compound is highly specific, meaning that it only inhibits the activity of the target enzymes and does not affect the activity of other enzymes. Third, the compound is relatively stable and has a long shelf life.
However, there are some limitations to the use of TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+ in lab experiments. First, the compound is relatively expensive, making it difficult to use in large-scale experiments. Second, the compound is relatively toxic and should be handled with caution. Third, the compound is not soluble in aqueous solutions and must be dissolved in organic solvents.

Future Directions

Given the wide range of applications of TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+, there are many potential future directions for research. First, further research could be done to explore the potential of TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+ as an inhibitor of other enzymes involved in the biosynthesis and breakdown of pyrimidine nucleotides. Second, research could be done to explore the potential of TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+ as an inhibitor of other enzymes involved in DNA and RNA repair. Third, research could be done to explore the potential of TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+ as an inhibitor of enzymes involved in other metabolic processes. Fourth, research could be done to explore the potential of TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+ as an inhibitor of enzymes involved in other cellular processes, such as cell signaling or cell proliferation. Fifth, research could be done to explore the potential of TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+ as an inhibitor of enzymes involved in other diseases, such as cancer. Finally, research could be done to explore the potential of TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+ as an inhibitor of other enzymes involved in other biological processes, such as cell adhesion or protein folding.

Synthesis Methods

TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+ can be synthesized by a two-step reaction. In the first step, tert-butyl alcohol is reacted with HETIQC in the presence of a base, such as sodium hydroxide, to form the intermediate compound, 6-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid tert-butyl ester (HETIQC-TBE). In the second step, the intermediate compound is reacted with a strong acid, such as hydrochloric acid, to form TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+ involves the reaction of tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate with 2-hydroxyethylamine.", "Starting Materials": [ "tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate", "2-hydroxyethylamine" ], "Reaction": [ "Add tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate to a reaction flask", "Add 2-hydroxyethylamine to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] }

CAS RN

1008517-85-8

Product Name

TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+

Molecular Formula

C16H23NO3

Molecular Weight

277.4

Purity

95

Origin of Product

United States

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